molecular formula C19H14Cl2N4S2 B2534472 3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 338760-90-0

3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2534472
CAS No.: 338760-90-0
M. Wt: 433.37
InChI Key: HXQDKXIIMHXISA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfide-linked 3-chlorobenzyl group and at the 5-position with a 2-(4-chlorophenyl)-1,3-thiazol-4-yl moiety. Its molecular formula is C₁₉H₁₃Cl₂N₅S₂, with a calculated molecular weight of 477.37 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4S2/c1-25-17(16-11-26-18(22-16)13-5-7-14(20)8-6-13)23-24-19(25)27-10-12-3-2-4-15(21)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDKXIIMHXISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide represents a novel class of triazole derivatives with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antifungal, antibacterial, and anticancer properties based on recent studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:
C20H17Cl2N4S2C_{20}H_{17}Cl_2N_4S_2
It features a complex structure that includes a triazole ring, a thiazole moiety, and chlorobenzyl groups which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. The 1,2,4-triazole core is particularly significant due to its mechanism of action that involves inhibition of cytochrome P450-dependent enzymes in fungi, specifically lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.

Case Study: Antifungal Efficacy

A study evaluated various triazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The results indicated that compounds similar to the one under review exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.01560.0156 to 2.0μg/mL2.0\mu g/mL, demonstrating significant antifungal activity compared to established drugs like fluconazole .

Antibacterial Activity

The antibacterial potential of triazole compounds has also been extensively studied. The structural features of the compound may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Research Findings on Antibacterial Activity

In vitro studies have shown that certain triazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions (like chlorine) have been noted to enhance antibacterial efficacy significantly .

Anticancer Properties

Emerging research indicates that triazole derivatives may possess anticancer properties. The presence of thiazole and triazole rings in the compound is associated with cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A recent investigation into the cytotoxicity of similar compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). For example, compounds with substituents at specific positions on the phenyl ring showed enhanced activity due to increased lipophilicity and better membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Structural ModificationBiological ActivityReference
Chlorine substitutionEnhanced antifungal
Methyl group at position 4Increased cytotoxicity
Thiazole ring presenceBroad-spectrum activity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide. The thiazole and triazole moieties are known for their ability to inhibit bacterial growth and combat fungal infections.

Case Study: Antimicrobial Screening
A study evaluated various synthesized triazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds demonstrated promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. For instance, a derivative closely related to the target compound showed an MIC of 32 µg/mL against Staphylococcus aureus .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. The structural features of the triazole and thiazole rings contribute to its ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). A derivative was found to induce apoptosis in cancer cells at concentrations as low as 50 µM after 48 hours of treatment . Molecular docking studies revealed that these compounds bind effectively to the active sites of enzymes involved in tumor growth, suggesting a mechanism of action that warrants further exploration .

Data Table: Summary of Biological Activities

Compound Activity Type Tested Organism/Cell Line MIC/IC50 (µg/mL) Reference
Derivative AAntimicrobialStaphylococcus aureus32
Derivative BAnticancerMCF750
Derivative CAntimicrobialEscherichia coli64
Derivative DAnticancerHeLa45

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₃Cl₂N₅S₂ 477.37 3-chlorobenzyl sulfide, 4-methyl, 2-(4-chlorophenyl)thiazole Dual Cl substituents enhance lipophilicity; thiazole-triazole hybrid scaffold
3-[5-((3-Chlorobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine C₂₃H₂₀ClN₄OS 449.94 4-ethoxyphenyl, pyridine at triazole-3-position Ethoxy group increases solubility; pyridine enhances π-stacking
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole C₂₄H₁₈ClF₃N₄S 518.93 4-methylphenyl, 3-(trifluoromethyl)benzyl sulfide CF₃ group boosts electronegativity and metabolic resistance
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide C₁₄H₁₈ClN₄S₂ 356.90 Isopropyl at triazole-4-position, hydrosulfide group Compact structure with high steric demand; potential thiol-mediated reactivity
3-[(3-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine C₁₅H₁₁Cl₂N₅S 388.30 4-amine on triazole, dual Cl substituents Amine group enables hydrogen bonding; simplified scaffold

Electronic and Steric Properties

  • In contrast, the trifluoromethyl group in ’s analogue introduces stronger inductive effects, improving oxidative stability .
  • Steric Effects: The 4-methyl group in the target compound provides moderate steric hindrance, while the isopropyl group in ’s analogue creates significant bulk, likely reducing conformational flexibility .
  • Sulfide vs. Sulfonyl Linkages: The sulfide bridge in the target compound is less oxidized than sulfonyl groups in derivatives like , affecting redox stability and metabolic pathways .

Predicted Physicochemical and Bioactive Properties

  • Hydrogen Bonding: The absence of polar groups (e.g., amines or ethers) in the target compound may reduce hydrogen-bonding capacity relative to ’s amine-substituted derivative.
  • Metabolic Stability: Thioether linkages are prone to oxidation, but the 4-methyl group may shield the sulfide, extending half-life compared to analogues with exposed thiols (e.g., ) .

Computational and Experimental Tools for Analysis

  • Crystallography: SHELX software (Evidence ) is widely used for resolving triazole-thiazole hybrid structures, enabling precise bond-length and angle comparisons.
  • Electronic Properties: Multiwfn (Evidence ) calculates electrostatic potentials and orbital contributions, critical for understanding reactivity differences between analogues.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions to construct the triazole and thiazole rings, followed by functionalization. Key steps include:

  • Triazole Ring Formation : React hydrazine derivatives with carbonyl compounds (e.g., ketones or aldehydes) under reflux in ethanol or methanol .
  • Thiazole Ring Introduction : Use Hantzsch thiazole synthesis, combining α-halo ketones with thiourea derivatives at 60–80°C .
  • Sulfidation : Couple the triazole-thiazole core with 3-chlorobenzyl mercaptan via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Optimization Strategies :

  • Monitor reaction pH (6–8) and temperature (50–70°C) to avoid side products .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Use HPLC to assess purity (>95%) and adjust stoichiometric ratios of reactants .
Step Key ReagentsConditionsYield Range
Triazole FormationHydrazine, carbonyl compoundsReflux, 12–24 hr60–75%
Thiazole Synthesisα-bromoacetophenone, thiourea60°C, N₂ atmosphere50–65%
Sulfidation3-Chlorobenzyl mercaptan, K₂CO₃DMF, 70°C, 6 hr70–85%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.7 ppm), and sulfanyl groups (δ 3.8–4.2 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons and confirm connectivity .
    • IR Spectroscopy : Identify N–H (3300 cm⁻¹), C=N (1600 cm⁻¹), and C–S (650 cm⁻¹) stretches .
    • X-ray Crystallography : Determine crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
  • Target cytochrome P450 enzymes (e.g., CYP3A4) using fluorometric substrates. IC₅₀ values <10 µM suggest potent inhibition .
    • Antimicrobial Screening :
  • Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Cytotoxicity Testing :
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. What computational strategies can predict structure-activity relationships (QSAR) for this compound?

Methodological Answer:

  • Molecular Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors using software like MOE or Schrödinger .
  • 3D-QSAR Models :
  • Align derivatives in a grid box (2 Å spacing) and apply partial least squares (PLS) regression to correlate descriptors with bioactivity .
    • Docking Studies :
  • Simulate binding to targets (e.g., fungal CYP51) using AutoDock Vina. High-affinity poses (ΔG < −8 kcal/mol) indicate therapeutic potential .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Kinetic Analysis :
  • Measure enzyme inhibition kinetics (e.g., Kᵢ, kᵢₙₕ) via Lineweaver-Burk plots under varying substrate concentrations .
    • Metabolite Profiling :
  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or glucuronidation pathways .
    • Fluorescence Quenching :
  • Monitor binding to serum albumin (HSA) using Stern-Volmer plots to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

Q. What advanced synthetic methodologies enable scalable production while minimizing waste?

Methodological Answer:

  • Flow Chemistry :
  • Conduct thiazole formation in continuous flow reactors (residence time: 30 min) to improve heat transfer and reduce solvent use .
    • Catalytic Recycling :
  • Employ Pd/C or Ni catalysts for Suzuki-Miyaura couplings, achieving >90% recovery via filtration .
    • Green Solvents :
  • Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF in sulfidation steps .

Data Contradictions and Resolution

  • Discrepancy in Bioactivity : Some studies report antifungal IC₅₀ values of 2 µM , while others show 15 µM .
    • Resolution : Verify assay conditions (pH, inoculum size) and compound solubility (use DMSO stock <0.1% v/v) .
  • Synthetic Yield Variability : Yields range from 50% to 85% for sulfidation .
    • Resolution : Optimize anhydrous conditions (molecular sieves) and reagent freshness (e.g., thiourea purity >98%) .

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